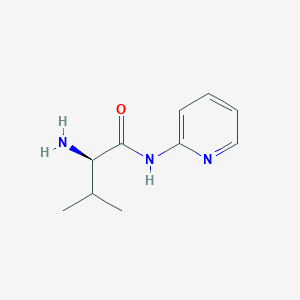

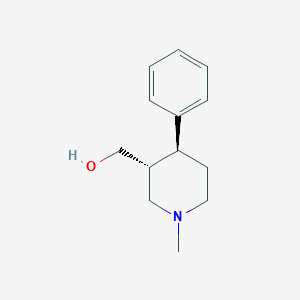

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Overview

Description

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide, also known as AMPBA, is an important synthetic molecule used in a wide range of scientific applications. It is a chiral amine, meaning that it has two non-identical forms, which can be distinguished by their optical activity. AMPBA is used in the synthesis of other molecules, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Activity : A study by Abu-Youssef et al. (2010) explored the antimicrobial activity of compounds including 2-amino-3-methylpyridine. They found that these compounds exhibited significant activity against various bacteria and yeast, including S. lutea, M. lutea, S. aureus, and Candida albicans (Abu-Youssef et al., 2010).

Synthetic Applications : The asymmetric synthesis of biologically important pyroglutamic acids was achieved using derivatives of 2-amino-3-methylpyridine. This process was described by Soloshonok et al. (1999), highlighting the compound's utility in creating complex molecular structures (Soloshonok et al., 1999).

Metabolism Studies : Altuntas et al. (1997) studied the metabolism of 2-amino-3-methylpyridine in vitro using rat and rabbit hepatic preparations. They identified several metabolites, providing insights into the compound's metabolic pathways (Altuntas et al., 1997).

Cancer Research : A paper by ヘンリー, ジェームズ (2006) discussed an aurora kinase inhibitor derived from a compound structurally similar to 2-amino-3-methylpyridine, indicating potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Enzyme Catalysis : The hydrogenation of acetophenone catalyzed by ruthenium complexes using derivatives of 2-amino-2-(2-pyridyl)propane was explored by Hadžović et al. (2007). This research provides insights into the catalytic roles of such compounds (Hadžović et al., 2007).

Molecular Docking and Biological Activity : Shafieyoon et al. (2019) conducted a combined experimental and theoretical investigation on N-(2-pyridyl)-para-styrene sulfonamides, closely related to 2-amino-3-methylpyridine. This study included molecular docking, suggesting potential applications in drug design (Shafieyoon et al., 2019).

Photochemical Applications : The photochemical dimerization of 2-aminopyridines was studied by Taylor et al. (1963), showing the potential of these compounds in photochemical reactions (Taylor et al., 1963).

Mechanism of Action

Mode of Action

Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without knowledge of the specific targets of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, it will be possible to map out the biochemical pathways involved .

Pharmacokinetics

Pharmacokinetic studies generally involve determining how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted . These properties significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. Without specific information on (2s)-2-amino-3-methyl-n-2-pyridinylbutanamide’s targets and mode of action, it’s difficult to discuss how environmental factors might influence its action .

properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHQMMXVZMHQA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

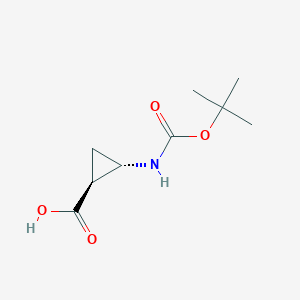

![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)

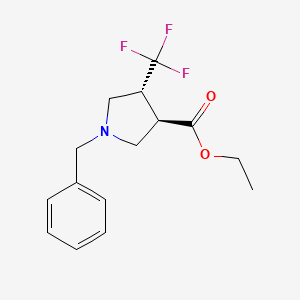

![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)

![[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde](/img/structure/B3067778.png)

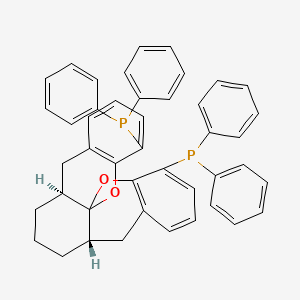

![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)